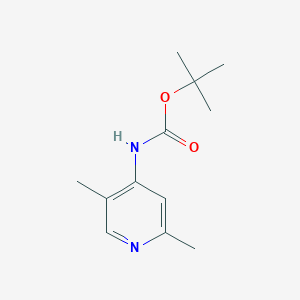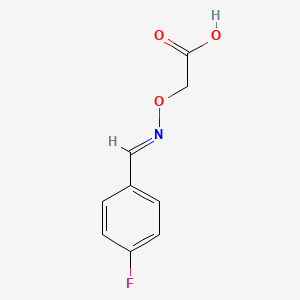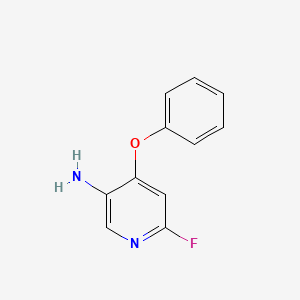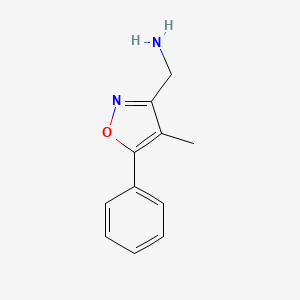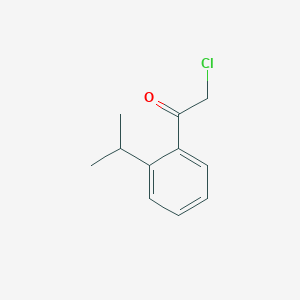
2-Chloro-1-(2-isopropylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13ClO. It is a chlorinated ketone, characterized by the presence of a chloro group and an isopropyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-isopropylphenyl)ethanone typically involves the chlorination of 1-(2-isopropylphenyl)ethanone. One common method includes the use of chlorine gas in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions, often at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts, such as metallic aluminum, can improve the reaction rate and yield. The chlorinated product is then purified through techniques like reduced pressure distillation and rectification .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted ethanones.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(2-isopropylphenyl)ethanone is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-isopropylphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its aromatic ring and substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-isopropylphenyl)ethanone
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(4-ethylphenyl)ethanone
Uniqueness
2-Chloro-1-(2-isopropylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
2-chloro-1-(2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO/c1-8(2)9-5-3-4-6-10(9)11(13)7-12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
YPGMFQZFRLKQPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


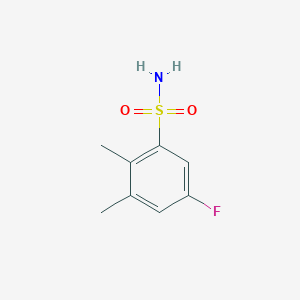
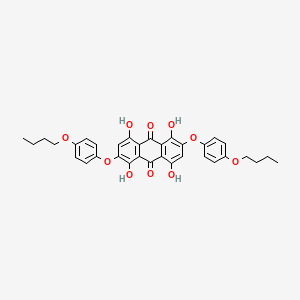


![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

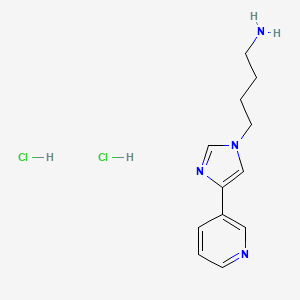
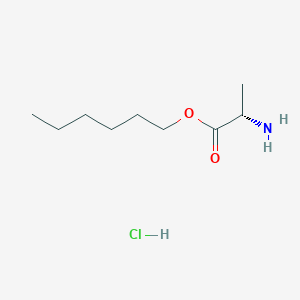
![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
